molecular formula C13H18N+ B1261702 (-)-Selegiline(1+)

(-)-Selegiline(1+)

Cat. No. B1261702
M. Wt: 188.29 g/mol
InChI Key: MEZLKOACVSPNER-GFCCVEGCSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-selegiline(1+) is a selegiline(1+). It is a conjugate acid of a (-)-selegiline.

Scientific Research Applications

Nanotechnology in Parkinson’s Disease

Selegiline, primarily used as a monoamine oxidase B (MAO-B) inhibitor in treating Parkinson’s disease, has seen innovative applications in nanotechnology. Researchers developed a selegiline-loaded nanoemulsion for direct nose-to-brain delivery, significantly improving its bioavailability and efficacy in Parkinson’s disease management. This approach also showed promising results in behavioral studies involving Parkinson’s disease-induced rats (Kumar, Ali, & Baboota, 2016).

Neuroprotective Effects in Cerebral Ischemia

Selegiline has been identified as having neuroprotective properties, particularly in cases of cerebral ischemia. A study combining selegiline with enriched-environment housing found it to attenuate spatial learning deficits in rats following cerebral ischemia, without affecting infarct size (Puurunen, Jolkkonen, Sirviö, Haapalinna, & Sivenius, 2001). Another study highlighted its role in enhancing Notch-Jagged signaling in astrocytes, thus potentially preserving the capillary network post-ischemia (Nardai et al., 2015).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of selegiline have been extensively studied. It undergoes complex metabolic pathways producing various metabolites like methamphetamine and amphetamine, influencing its pharmacological activity. Understanding these processes is crucial for optimizing its clinical use and managing potential interactions with other drugs (Kalasz et al., 2014).

Stroke Recovery Enhancement

Research has shown that selegiline may facilitate recovery after stroke. A study on human patients with cerebral infarction found that selegiline enhanced recovery, as evidenced by improvements in the Scandinavian Stroke Scale, Barthel Index, and Fugl-Meyer Scale (Sivenius et al., 2001).

Drug Interactions and Safety

The safety and interaction of selegiline with other drugs, such as its effect on the metabolism of bupropion, have been a focus of research. Studies have examined how selegiline can inactivate certain enzymes, impacting the metabolism of co-administered drugs (Sridar, Kenaan, & Hollenberg, 2012).

Impact on Non-Motor Symptoms in Parkinson’s Disease

Selegiline has shown promise in addressing non-motor symptoms like depression and anxiety in Parkinson’s disease. A study on CD157/BST1 knockout mice, a model for Parkinson’s disease-related genetic mutations, demonstrated that selegiline has antidepressant-like effects, suggesting its utility in treating depressive symptoms in Parkinson’s patients (Kasai et al., 2017).

properties

Product Name

(-)-Selegiline(1+)

Molecular Formula

C13H18N+

Molecular Weight

188.29 g/mol

IUPAC Name

methyl-[(2R)-1-phenylpropan-2-yl]-prop-2-ynylazanium

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/p+1/t12-/m1/s1

InChI Key

MEZLKOACVSPNER-GFCCVEGCSA-O

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)[NH+](C)CC#C

Canonical SMILES

CC(CC1=CC=CC=C1)[NH+](C)CC#C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Selegiline(1+)
Reactant of Route 2
(-)-Selegiline(1+)
Reactant of Route 3
(-)-Selegiline(1+)
Reactant of Route 4
Reactant of Route 4
(-)-Selegiline(1+)
Reactant of Route 5
Reactant of Route 5
(-)-Selegiline(1+)
Reactant of Route 6
Reactant of Route 6
(-)-Selegiline(1+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.